5-(2-Fluoroethyl)thiophene-2-carbaldehyde
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Overview
Description
5-(2-Fluoroethyl)thiophene-2-carbaldehyde: is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a fluoroethyl group and an aldehyde functional group on the thiophene ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluoroethyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Fluoroethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 5-(2-Fluoroethyl)thiophene-2-carboxylic acid.
Reduction: 5-(2-Fluoroethyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(2-Fluoroethyl)thiophene-2-carbaldehyde is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. The presence of the fluoroethyl group can enhance the biological activity and metabolic stability of the resulting compounds.
Medicine: The compound is investigated for its potential use in medicinal chemistry. Derivatives of thiophene are known to exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-(2-Fluoroethyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The fluoroethyl group can enhance binding affinity and selectivity towards these targets, while the aldehyde group can participate in covalent bonding with nucleophilic residues in the active site of enzymes.
Comparison with Similar Compounds
- 5-(2-Fluorophenyl)thiophene-2-carbaldehyde
- 5-(2-Fluoroethyl)furan-2-carbaldehyde
- 5-(2-Fluoroethyl)benzaldehyde
Comparison: Compared to other similar compounds, 5-(2-Fluoroethyl)thiophene-2-carbaldehyde is unique due to the presence of both a fluoroethyl group and a thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. For instance, the thiophene ring provides aromatic stability and electronic properties, while the fluoroethyl group enhances metabolic stability and biological activity.
Properties
Molecular Formula |
C7H7FOS |
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Molecular Weight |
158.20 g/mol |
IUPAC Name |
5-(2-fluoroethyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C7H7FOS/c8-4-3-6-1-2-7(5-9)10-6/h1-2,5H,3-4H2 |
InChI Key |
ZVZZIOIFMDQTKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C=O)CCF |
Origin of Product |
United States |
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